A Comprehensive Technical Guide on the Physical Properties of 2-[(2-Aminoethyl)(methyl)amino]ethanol
A Comprehensive Technical Guide on the Physical Properties of 2-[(2-Aminoethyl)(methyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical and chemical properties of 2-[(2-Aminoethyl)(methyl)amino]ethanol, a bifunctional organic compound of interest in various chemical and pharmaceutical applications. The document compiles essential data, including physicochemical parameters and structural identifiers, presented in a clear and accessible format. Furthermore, it outlines standardized experimental protocols for the determination of these key properties and includes a visual representation of the compound's molecular features to aid in understanding its reactivity and interactions.
Chemical Identity and Structure
2-[(2-Aminoethyl)(methyl)amino]ethanol, also known by its IUPAC name 2-[2-aminoethyl(methyl)amino]ethanol, is a chemical compound featuring a primary amine, a tertiary amine, and a primary alcohol functional group.[1] This unique combination of functionalities imparts versatile chemical characteristics, making it a valuable building block in organic synthesis and a candidate for various applications, including as a ligand in coordination chemistry.[1]
Table 1: Chemical Identifiers for 2-[(2-Aminoethyl)(methyl)amino]ethanol
| Identifier | Value | Reference |
| CAS Number | 5753-50-4 | [2][3][4] |
| Molecular Formula | C5H14N2O | [3][4] |
| Molecular Weight | 118.18 g/mol | [2][3][4] |
| IUPAC Name | 2-[2-aminoethyl(methyl)amino]ethanol | [4] |
| Synonyms | 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol, N-(2-Hydroxyethyl)-N-methylethylenediamine | [1][4][5] |
| InChI Key | XYJVGUKOTPNESI-UHFFFAOYSA-N | [1][4][5] |
| SMILES | CN(CCN)CCO | [4] |
| Exact Mass | 118.11100 u | [3] |
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the key physical data for 2-[(2-Aminoethyl)(methyl)amino]ethanol.
Table 2: Physical Properties of 2-[(2-Aminoethyl)(methyl)amino]ethanol
| Property | Value | Conditions | Reference |
| Melting Point | 144 °C | [5] | |
| Boiling Point | 115-117 °C | at 16 Torr | [5] |
| Density | 0.981 g/cm³ | [5] | |
| pKa (Predicted) | 14.74 ± 0.10 | [5] | |
| XLogP3-AA | -1.4 | [4] | |
| Hydrogen Bond Donor Count | 2 | [4] | |
| Hydrogen Bond Acceptor Count | 3 | [4] | |
| Rotatable Bond Count | 4 | [4] | |
| Topological Polar Surface Area | 49.5 Ų | [4] |
Experimental Protocols
The determination of the physical properties listed above requires specific analytical methodologies. Below are detailed, standardized protocols for measuring these key parameters.
3.1. Melting Point Determination
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Methodology: Differential Scanning Calorimetry (DSC) is a standard method for determining the melting point of a solid.
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Procedure:
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A small, accurately weighed sample (1-5 mg) of 2-[(2-Aminoethyl)(methyl)amino]ethanol is hermetically sealed in an aluminum pan.
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An empty, sealed aluminum pan is used as a reference.
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The sample and reference pans are placed in the DSC cell.
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The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).
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The heat flow to the sample is monitored as a function of temperature.
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The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.
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3.2. Boiling Point Determination
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Methodology: The boiling point at reduced pressure is determined using vacuum distillation.
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Procedure:
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A sample of the compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.
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A manometer is included in the system to accurately measure the pressure.
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The system is evacuated to the desired pressure (e.g., 16 Torr).
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The distillation flask is heated gradually.
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The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at the given pressure is recorded as the boiling point.
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3.3. Density Measurement
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Methodology: A pycnometer or a digital density meter is used for accurate density determination of liquids.
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Procedure (using a pycnometer):
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The empty pycnometer is weighed.
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It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.
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The pycnometer is emptied, dried, and filled with the sample liquid, 2-[(2-Aminoethyl)(methyl)amino]ethanol, at the same temperature.
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The filled pycnometer is weighed.
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The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
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3.4. pKa Prediction
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Methodology: The pKa value provided is a predicted value, likely obtained through computational software that uses algorithms based on the compound's structure.
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Computational Approach:
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The 2D or 3D structure of 2-[(2-Aminoethyl)(methyl)amino]ethanol is used as input.
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Software such as ACD/Labs Percepta, ChemAxon, or similar programs analyze the functional groups (amines and alcohol) and their electronic environment.
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The software calculates the acid dissociation constants based on established quantitative structure-property relationship (QSPR) models.
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Molecular Structure and Functional Groups
The chemical behavior and physical properties of 2-[(2-Aminoethyl)(methyl)amino]ethanol are dictated by its molecular structure, which includes a primary amine, a tertiary amine, and a hydroxyl group. The following diagram illustrates these key features.
Caption: Molecular structure and functional groups of the compound.
Safety and Handling
According to safety data, 2-[(2-Aminoethyl)(methyl)amino]ethanol is a combustible liquid that can cause severe skin burns and eye damage.[4][5] It may also cause respiratory irritation.[4][5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has summarized the essential physical properties of 2-[(2-Aminoethyl)(methyl)amino]ethanol, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. The tabulated data, coupled with standardized experimental protocols and a structural visualization, offer a comprehensive understanding of this versatile chemical compound. Adherence to safety precautions is crucial when working with this substance.
References
- 1. 2-[(2-Aminoethyl)(methyl)amino]ethanol | 5753-50-4 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol | C5H14N2O | CID 10887881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-[(2-AMINOETHYL)(METHYL)AMINO]ETHANOL | 5753-50-4 [amp.chemicalbook.com]
